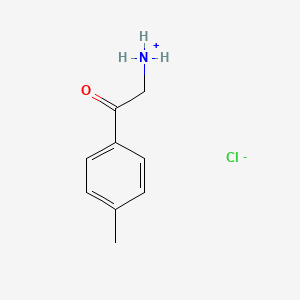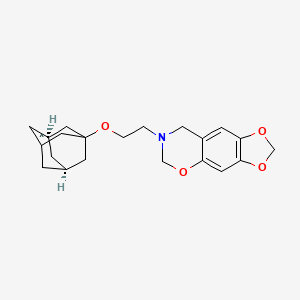
CID 156588605
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 156588605 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The preparation of CID 156588605 involves several synthetic routes and reaction conditions. One common method includes the use of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole as an initial raw material. This compound undergoes a series of reactions in the presence of butyl lithium and a Grignard reagent to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis to ensure high purity and yield.
Chemical Reactions Analysis
CID 156588605 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
CID 156588605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of CID 156588605 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
CID 156588605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. For example, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities but differ in their specific properties and applications . The uniqueness of this compound lies in its specific chemical structure and the resulting biological and industrial applications.
Properties
Molecular Formula |
C21H26NO4 |
|---|---|
Molecular Weight |
356.4 g/mol |
InChI |
InChI=1S/C21H26NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-15H,1-5,8-13H2/t14-,15+,21? |
InChI Key |
QCUHHDXDYHKHDJ-YLQYIJTPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C]3C[C@H]1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
Canonical SMILES |
C1C2C[C]3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)

![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)
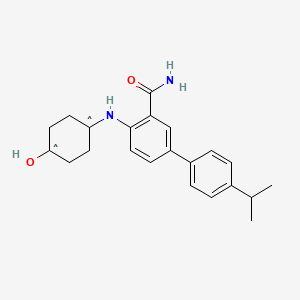
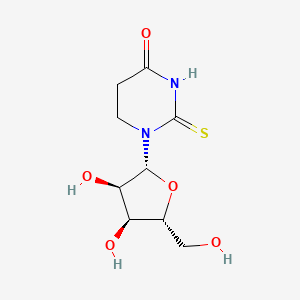
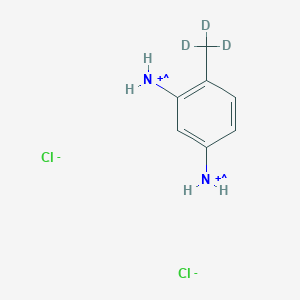
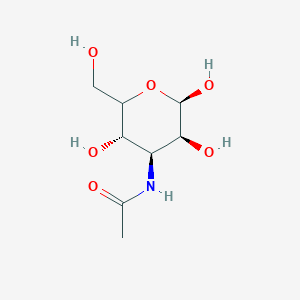

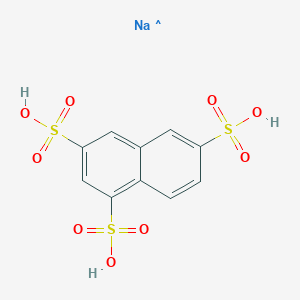
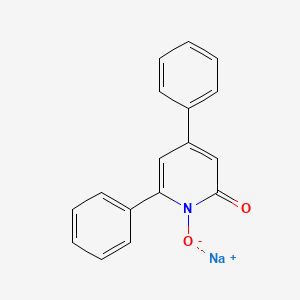
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)
